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molecular formula C9H8BrN B1273806 3-(4-Bromophenyl)propionitrile CAS No. 57775-08-3

3-(4-Bromophenyl)propionitrile

Cat. No. B1273806
M. Wt: 210.07 g/mol
InChI Key: QAWLKTDBUQOFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06271236B1

Procedure details

Diethylazodicarboxylate (5.2 g) is added dropwise to a solution of 4-bromo-phenethylalcohol (2.01 g), and triphenylphosphine (7.9 g) in diethyl ether (16 mL) at 0° C. The reaction mixture is stirred for 10 minutes and a solution of acetone cyanohydrin (2.6 g) in diethyl ether (10 mL) is added. The clear orange solution is stirred for 5 minutes at 0° C. and then at 25° C. for 12 hours. The reaction mixture is then filtered, and washed with diethyl ether. The filtrate is concentrated under reduced pressure and chromatographed over silica gel (10% ethyl acetate-hexanes is used as the eluant) to provide the desired product as a pale yellow oil (2.04 g).
Name
Diethylazodicarboxylate
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CCO[C:4](/[N:6]=N/C(OCC)=O)=O.[Br:13][C:14]1[CH:22]=[CH:21][C:17]([CH2:18][CH2:19]O)=[CH:16][CH:15]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(C)(O)C#N>C(OCC)C>[Br:13][C:14]1[CH:22]=[CH:21][C:17]([CH2:18][CH2:19][C:4]#[N:6])=[CH:16][CH:15]=1

Inputs

Step One
Name
Diethylazodicarboxylate
Quantity
5.2 g
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Name
Quantity
2.01 g
Type
reactant
Smiles
BrC1=CC=C(CCO)C=C1
Name
Quantity
7.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
CC(C#N)(O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The clear orange solution is stirred for 5 minutes at 0° C.
Duration
5 min
WAIT
Type
WAIT
Details
at 25° C. for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtered
WASH
Type
WASH
Details
washed with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed over silica gel (10% ethyl acetate-hexanes

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.04 g
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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